Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine
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Overview
Description
Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a dihydro-benzo[1,4]dioxin moiety, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the dihydro-benzo[1,4]dioxin moiety. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Cyclopropyl Group Formation: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Dihydro-benzo[1,4]dioxin Moiety Formation: This involves the cyclization of a suitable precursor, often through an intramolecular etherification reaction.
Coupling Reaction: The cyclopropyl group and the dihydro-benzo[1,4]dioxin moiety are coupled using a nucleophilic substitution reaction, where the amine group acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopropyl group or other reducible moieties.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine can be compared with other similar compounds, such as:
Cyclopropylamines: Compounds containing a cyclopropyl group and an amine functional group.
Dihydro-benzo[1,4]dioxins: Compounds with a dihydro-benzo[1,4]dioxin moiety.
Substituted Amines: Amines with various substituents that influence their chemical and biological properties.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical reactivity and biological activity not found in other compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-9(8-13-10-4-5-10)12-11(3-1)14-6-7-15-12/h1-3,10,13H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPUSLZHVJJQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C3C(=CC=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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